Pranlukast is a selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] Cysteinyl leukotrienes (cysLTs) are potent inflammatory mediators involved in various inflammatory and allergic diseases. [, , , ] Pranlukast binds to CysLT1 receptors, preventing the binding of cysLTs and thereby inhibiting their biological effects. [, , ] This mechanism differentiates it from other classes of anti-inflammatory agents. []
Pranlukast has been extensively studied for its therapeutic potential in asthma. [, , , , , , ] In preclinical studies using sensitized guinea pig models, pranlukast effectively inhibited various aspects of allergic asthma, including:
These findings suggest that pranlukast may have disease-modifying effects in asthma by targeting multiple pathways involved in airway inflammation and remodeling. [, ]
Clinical trials have also demonstrated the efficacy of pranlukast in managing asthma symptoms. [, , , , , , ] Pranlukast administration has been shown to:
These results suggest that pranlukast could be a valuable therapeutic option for managing asthma, particularly in patients with mild to moderate disease. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5